molecular formula C12H11NO4 B1269412 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 67154-42-1

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1269412
CAS No.: 67154-42-1
M. Wt: 233.22 g/mol
InChI Key: FZOPHURHMRGGIY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a pyrrole ring substituted with a 2,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrole-2,5-dione under acidic or basic conditions. One common method is the condensation reaction using a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness: 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPHURHMRGGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351780
Record name 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67154-42-1
Record name 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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